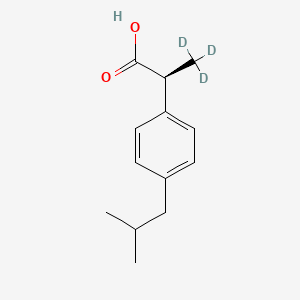

(S)-(+)-Ibuprofen D3

Overview

Description

“(S)-(+)-Ibuprofen D3” is a deuterium-labeled version of “(S)-(+)-Ibuprofen”. It is the S(+)-enantiomer of Ibuprofen that inhibits COX-1 and COX-2 activity with IC50s of 2.1 μM and 1.6 μM . It has analgesic, anti-inflammatory, and antipyretic effects .

Molecular Structure Analysis

“this compound” is a deuterium-labeled version of “(S)-(+)-Ibuprofen”, meaning that it has the same molecular structure as “(S)-(+)-Ibuprofen”, but with one or more hydrogen atoms replaced by deuterium .Scientific Research Applications

Anti-Ulcer Activities

Ibuprofen, a widely used non-steroidal anti-inflammatory drug, is associated with gastric irritation. A study by Dehpour et al. (1995) explored the protective effect of liquorice and its derivatives against gastric ulcers induced by oral ibuprofen in rats. Ibuprofen coated with liquorice, deglycyrrhized liquorice (DGL), or enoxolone reduced the number and size of ulcers, suggesting potential anti-ulcer applications for ibuprofen when combined with certain natural compounds (Dehpour et al., 1995).

Tuberculosis Treatment

Vilaplana et al. (2013) conducted an experimental animal model study using C3HeB/FeJ mice infected with Mycobacterium tuberculosis. They found that treatment with ibuprofen significantly decreased lung lesions, bacillary load, and improved survival, indicating ibuprofen's potential as a coadjuvant treatment in tuberculosis (Vilaplana et al., 2013).

Chronic Toxicity and Environmental Impact

Heckmann et al. (2007) investigated the chronic toxicity of ibuprofen on Daphnia magna, a freshwater crustacean. The study found that ibuprofen at environmentally realistic concentrations (ng/l to µg/l) would likely have minor long-term population consequences for crustaceans, contributing to the understanding of ibuprofen's environmental impact (Heckmann et al., 2007).

Antibacterial Potential

Jayaseelan (2019) explored the antimicrobial potential of ibuprofen against red complex pathogens, namely Porphyromonas gingivalis, Treponema denticola, and Tannerella forsythia, through in silico tools. The study found that ibuprofen interacted with proteins involved in cellular processes, metabolism, and virulence of these pathogens, indicating its potential as an antibacterial agent (Jayaseelan, 2019).

Synergistic Degradation in Aqueous Environments

Madhavan et al. (2010) studied the sonolytic, photocatalytic, and sonophotocatalytic degradation of ibuprofen in the presence of various photocatalysts. The research aimed to address ibuprofen pollution in aqueous environments, finding enhanced degradation rates and potential synergistic effects in certain conditions (Madhavan et al., 2010).

Prostate Cancer Cell Line Growth Inhibition

Gavrilov et al. (2005) investigated the combined anti-cancer effect of 1,25(OH)2D3 and ibuprofen on LNCaP, a prostate cancer cell line. They found that simultaneous treatment with both compounds significantly reduced cell growth and enhanced apoptosis, indicating potential therapeutic applications in prostate cancer treatment (Gavrilov et al., 2005).

Mechanism of Action

Target of Action

These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

(S)-(+)-Ibuprofen D3, like other NSAIDs, likely interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

It is known that ibuprofen impacts the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, leading to a decrease in prostaglandin synthesis .

Pharmacokinetics

Ibuprofen is generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The action of ibuprofen generally results in reduced production of prostaglandins, leading to decreased inflammation, pain, and fever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, lifestyle, and exposure to other drugs or substances can impact how the body metabolizes and responds to the drug . .

Safety and Hazards

Properties

IUPAC Name |

(2S)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-PCXQMPHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

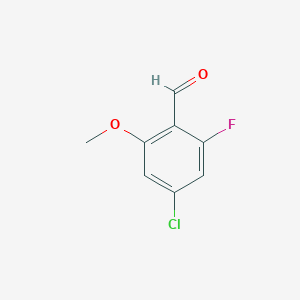

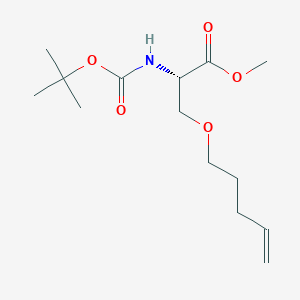

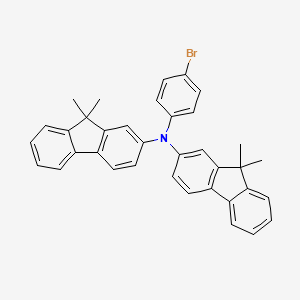

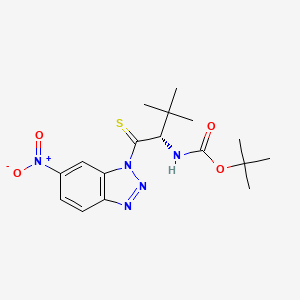

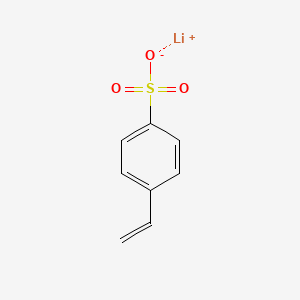

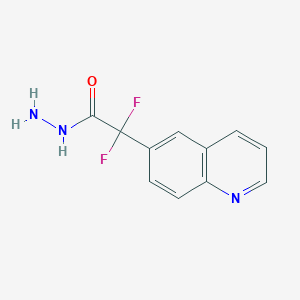

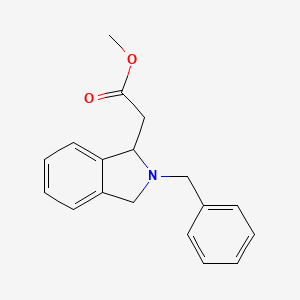

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B1507510.png)

![5-Iodo-2-methoxy-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1507529.png)

![6-(Pyridin-3-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B1507532.png)

![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)